Thallium-201 - 15064-65-0

Thallium-201

Catalog Number: EVT-1186335
CAS Number: 15064-65-0
Molecular Formula: Tl
Molecular Weight: 200.9708 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thallium-201 is the radioactive isotope of thallium with relative atomic mass 200.9708 and half-life of 72.912 hours.
Thallium Tl-201 is under investigation in clinical trial NCT02697760 (The CZT Dynamic Myocardial Perfusion Imaging).
Synthesis Analysis

The synthesis of thallium-201 involves several technical steps:

  1. Target Preparation: A natural thallium target, typically made from 99.999% pure thallium metal, is prepared. This target has an isotopic abundance of approximately 29.5% for 203Tl^{203}\text{Tl} and weighs around 0.7 grams with a diameter of 1.3 cm.
  2. Irradiation Process: The target is irradiated with protons from a cyclotron at an energy of 31 MeV. The goal is to minimize the production of other radioisotopes, particularly lead isotopes that could contaminate the final product.
  3. Chemical Processing: Post-irradiation, the thallium target is dissolved in concentrated nitric acid. The thallium-201 is then separated using ion-exchange chromatography, where it adheres to a resin and impurities are eluted away.
  4. Reduction and Purification: The thallium ions are reduced from 3+^{3+} to 1+^{1+} using a hydrazine-sulfate solution. After several wash steps to remove excess reagents and contaminants, the final product is adjusted to neutral pH and sterilized for clinical use .
Molecular Structure Analysis

Thallium-201 exists primarily as thallium ions in solution, specifically as 1+^{1+} cations or 3+^{3+} complexes depending on the chemical environment. In its ionic form, it can form various coordination complexes with ligands. Its molecular structure can be influenced by the ligands used in radiopharmaceutical applications, which often include multidentate chelators that stabilize the ion in biological systems.

The structural characteristics of thallium complexes are often analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which reveal details about coordination numbers and geometries .

Chemical Reactions Analysis

Thallium-201 participates in several chemical reactions:

  1. Reduction-Oxidation Reactions: Thallium can be oxidized from its 1+^{1+} state to 3+^{3+} state through reactions with strong oxidizing agents or under specific chemical conditions.
  2. Chelation Reactions: Thallium-201 forms stable complexes with various chelators (e.g., DOTA, DTPA). These complexes are crucial for enhancing the stability and biodistribution of thallium-201 in biological systems.
  3. Biochemical Interactions: Once administered, thallium-201 interacts with cellular components and can be internalized by cells, where it may participate in biochemical pathways or exert cytotoxic effects depending on its concentration and localization within tissues .
Mechanism of Action

The mechanism of action for thallium-201 primarily involves its decay process and subsequent emission of Auger electrons and gamma photons:

  1. Decay Process: Thallium-201 decays by electron capture, resulting in the emission of approximately 37 Auger electrons per decay event. These high-energy electrons can induce significant cellular damage if internalized by cancer cells.
  2. Cellular Uptake: Thallium ions can mimic potassium ions due to their similar ionic radii and charge properties, allowing them to be taken up by cells through potassium channels.
  3. Radiotoxicity: Once inside cells, thallium-201 can cause DNA damage and inhibit cellular replication processes, making it a candidate for targeted radiotherapy in oncology applications .
Physical and Chemical Properties Analysis

Thallium-201 exhibits several notable physical and chemical properties:

These properties make thallium-201 suitable for both diagnostic imaging and potential therapeutic applications .

Applications

Thallium-201 has several important applications in medical science:

  1. Cardiac Imaging: Widely used in myocardial perfusion imaging to assess blood flow to the heart muscle during stress testing.
  2. Oncology Research: Investigated for its potential use in targeted radiotherapy due to its ability to deliver localized radiation to tumors while sparing surrounding healthy tissue.
  3. Bioconjugation Studies: Research into bifunctional chelators that can improve the stability and targeting capabilities of thallium-201 complexes for specific cancer therapies .
  4. Radiotoxicity Studies: Ongoing research into the mechanisms by which thallium-201 exerts cytotoxic effects on cancer cells, paving the way for novel therapeutic strategies .
Introduction to Thallium-201 in Nuclear Medicine

Historical Development of Thallium-201 as a Radiopharmaceutical

The development of Thallium-201 as a medical tracer originated from pioneering investigations into potassium analogs for myocardial imaging:

  • 1970: Kawana and colleagues first demonstrated cardiac visualization using thallium isotopes (predominantly Thallium-199), establishing the principle of potassium analog perfusion imaging [2].
  • 1975: Lebowitz and collaborators at Brookhaven National Laboratory developed the practical production method for Thallium-201 via proton bombardment of thallium-203, enabling clinical deployment due to its favorable 73-hour half-life and decay characteristics [2] [3].
  • 1975-1977: Clinical validation occurred through landmark studies by Wackers and colleagues, who demonstrated acute myocardial infarction visualization and ischemia detection through stress-rest protocols. This established the diagnostic paradigm of "redistribution" – the delayed uptake in ischemic myocardium distinguishing it from infarction [2] [5] [9].
  • Regulatory Milestone: The Food and Drug Administration formally approved Thallium-201 chloride for myocardial imaging, cementing its role in coronary artery disease diagnosis and establishing standardized clinical protocols [1].

Table 1: Key Historical Milestones in Thallium-201 Development

YearMilestonePrimary Investigators
1970First successful human cardiac imaging using thallium isotopesKawana et al.
1975Production method for Thallium-201 establishedLebowitz et al.
1975Feasibility of myocardial imaging in acute infarction demonstratedWackers et al.
1977Comprehensive human biodistribution and imaging properties publishedAtkins et al.

Fundamental Physicochemical Properties of Thallium-201

Thallium-201 possesses distinct physical and chemical characteristics governing its diagnostic utility:

  • Decay Properties:
  • Physical half-life: 73.1 hours (3.04 days)
  • Primary emissions: Characteristic X-rays (68–80 keV) from electron capture decay to mercury-201, with minor gamma emissions at 135 keV and 167 keV [1] [3] [9].
  • Radiation dose profile: Whole-body radiation dose estimated at 0.21 rad/mCi, with kidneys as the critical organ due to renal excretion [3].

  • Ionic Behavior:

  • Exists in biological systems as monovalent cation (Tl⁺) with ionic radius (1.49 Å) intermediate between potassium (K⁺; 1.33 Å) and rubidium (Rb⁺; 1.52 Å), enabling mimicry of potassium transport [6] [7].
  • Hydration energy: -305 kJ/mol, facilitating rapid transmembrane transport via ATPase-dependent mechanisms [6].

  • Imaging Characteristics:

  • Lower photon energy (68-80 keV) compared to technetium-99m (140 keV) results in greater soft-tissue attenuation and inferior image resolution [1] [9].
  • Biodistribution: Rapid blood clearance (T₁/₂: 3 minutes at rest, 30 seconds post-exercise) with peak myocardial concentration within 15 minutes post-injection. Normal distribution includes myocardium, skeletal muscle, thyroid, kidneys, and gastrointestinal tract [3] [5] [9].

Table 2: Key Physicochemical Properties of Thallium-201

PropertySpecificationBiological Implication
Physical Half-life73.1 hoursPermits delayed imaging (e.g., 24-hour redistribution studies)
Primary Photons68-80 keV (x-rays)Susceptible to soft-tissue attenuation; requires optimized collimation
Biological Half-life (Rest)~3 minutes (initial blood clearance)Rapid target tissue uptake
Ionic Radius1.49 Å (monovalent)Enables transport via Na⁺/K⁺-ATPase pumps
Crystal Lattice BindingInterstitial sites in Prussian blueBasis for antidotal use in poisoning and nanoparticle development [8]

Comparative Analysis with Potassium Analogs in Biological Systems

Thallium-201's diagnostic efficacy stems from its biochemical mimicry of potassium, though significant differences exist:

  • Transport Mechanisms:
  • Both Tl⁺ and K⁺ utilize the Na⁺/K⁺-ATPase pump for active cellular uptake. However, quantitative studies in isolated canine hearts reveal thallium's cellular permeability-surface product (PSpc = 9.5 ± 3.9 ml·min⁻¹·g⁻¹) exceeds potassium's (3.7 ± 3.1 ml·min⁻¹·g⁻¹) by approximately 2.5-fold. This indicates additional transport pathways for thallium, potentially including voltage-gated sodium channels and facilitated diffusion mechanisms [6].
  • Capillary permeability surface products (PScap) are nearly identical (Tl⁺: 0.87 ± 0.32 ml·min⁻¹·g⁻¹; K⁺: 0.82 ± 0.33 ml·min⁻¹·g⁻¹), confirming similar transcapillary passage kinetics [6].

  • Mitochondrial Interactions:

  • Thallium-201 induces mitochondrial membrane permeability transition at lower concentrations than potassium, increasing reactive oxygen species formation, depleting ATP, and triggering cytochrome C release. This reflects greater mitochondrial toxicity despite transport similarities [7].
  • Thallium's affinity for sulfhydryl groups in mitochondrial membranes alters membrane fluidity and disrupts receptor functions more potently than potassium [7].

  • Biodistribution Differences:

  • While both ions concentrate intracellularly, human studies using whole-body counting demonstrate thallium's effective whole-body half-time (~57 hours) significantly exceeds potassium's rapid turnover. This prolonged retention enhances imaging feasibility but contributes to higher radiation burden [3].
  • Organ uptake ratios differ: Thallium-201 shows higher relative accumulation in kidneys (excretion pathway) and malignant tissues compared to potassium analogs. This property enables tumor scintigraphy applications (e.g., primary CNS lymphoma detection) not feasible with potassium [1] [5] [9].

  • Prussian Blue Interactions:

  • Prussian blue's crystalline lattice preferentially incorporates Tl⁺ over K⁺ via ion exchange in interstitial sites. X-ray studies confirm thallium inclusion maintains structural integrity but reduces K⁺ content by ~80%, demonstrating competitive displacement [8].
  • This selective binding underpins Prussian blue's use in thallium poisoning treatment and informs nanoparticle designs for targeted radiopharmaceutical delivery [8].

These distinctions explain thallium-201's unique clinical behavior: while its potassium-like uptake enables myocardial perfusion assessment, its differential retention in ischemic and neoplastic tissues provides critical diagnostic information unattainable with natural potassium or its other analogs.

Properties

CAS Number

15064-65-0

Product Name

Thallium-201

IUPAC Name

thallium-201

Molecular Formula

Tl

Molecular Weight

200.9708 g/mol

InChI

InChI=1S/Tl/i1-3

InChI Key

BKVIYDNLLOSFOA-OIOBTWANSA-N

SMILES

[Tl]

Synonyms

201Tl radioisotope
Thallium-201
Tl-201 radioisotope

Canonical SMILES

[Tl]

Isomeric SMILES

[201Tl]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.